

proper storage and handling of NU6027 powder and solutions

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Application Notes and Protocols for NU6027

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6027 is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] It exhibits inhibitory activity against CDK1 and CDK2, with Ki values of 2.5 μM and 1.3 μM, respectively. [1][2] Additionally, **NU6027** is a potent inhibitor of ATR kinase, a key regulator of the DNA damage response (DDR).[1][3] By targeting these critical cell cycle and DNA repair pathways, **NU6027** can induce cell cycle arrest and sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and drug development.[1][3]

This document provides detailed application notes and protocols for the proper storage, handling, and use of **NU6027** powder and solutions in a research setting.

Data Presentation Quantitative Data Summary



Parameter	Value	Source(s)
Storage of NU6027 Powder		
Temperature	-20°C	[1][5][6]
Shelf Life	Up to 3 years	[1]
Storage of NU6027 Stock Solutions		
Solvent	DMSO	[1][2][5]
Temperature (Long-term)	-80°C	[1][2][5]
Shelf Life (at -80°C)	Up to 1 year	[1][5]
Temperature (Short-term)	-20°C	[1][2][6]
Shelf Life (at -20°C)	Up to 1 month	[1][2]
Solubility of NU6027		
DMSO	≥ 10 mg/mL (clear, blue solution)	
5.5 mg/mL (21.89 mM)	[5]	
12.5 mg/mL (49.75 mM)	[2]	_
50 mg/mL (198.98 mM)	[1]	
Ethanol	3 mg/mL (11.94 mM) (Sonication recommended)	[5]
Water	Insoluble (< 1 mg/mL)	[1][5]
Biological Activity of NU6027		
Ki for CDK1	2.5 μM	[1][2]
Ki for CDK2	1.3 μΜ	[1][2]
IC50 for cellular ATR in MCF7 cells	6.7 μΜ	[1][3]



Proper Storage and Handling NU6027 Powder

- Storage: NU6027 powder should be stored in a tightly sealed container at -20°C for up to 3 years.[1][5][6]
- Handling: As with all chemical reagents, appropriate personal protective equipment (PPE) should be worn when handling NU6027 powder. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8][9][10] Work should be performed in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of the powder and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.[7]

NU6027 Solutions

- Preparation of Stock Solutions: To prepare a stock solution, dissolve NU6027 powder in an appropriate solvent such as DMSO.[1][2][5] For example, to prepare a 10 mM stock solution, dissolve 2.51 mg of NU6027 (Molecular Weight: 251.28 g/mol) in 1 mL of DMSO. Sonication or gentle warming (up to 45°C) may be used to aid dissolution.[2][5]
- Storage of Stock Solutions: It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][5][6] Solutions should be protected from light.[2]
- Preparation of Working Solutions: Dilute the stock solution to the desired final concentration
 in cell culture medium or assay buffer immediately before use.[5] To avoid precipitation, it is
 recommended to pre-warm both the stock solution and the diluent to 37°C before mixing.[5]
 For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.
 [2]

Experimental Protocols Protocol 1: Cell-Based Assav f

Protocol 1: Cell-Based Assay for ATR Inhibition by Western Blotting of Phospho-Chk1 (Ser345)



This protocol describes a method to assess the inhibitory activity of **NU6027** on ATR kinase in a cellular context by measuring the phosphorylation of its downstream target, Chk1, at Serine 345.

Materials:

- Cancer cell line of interest (e.g., MCF7, A2780)
- · Complete cell culture medium
- NU6027
- DNA damaging agent (e.g., Hydroxyurea or UV radiation)
- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345) and Rabbit anti-total Chk1
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Western blotting apparatus and imaging system

Procedure:

· Cell Culture and Treatment:



- Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
- Treat the cells with varying concentrations of NU6027 (e.g., 0.1, 1, 5, 10, 25 μM) for a predetermined time (e.g., 1-2 hours) before inducing DNA damage. Include a vehicle control (DMSO).
- Induce DNA damage by treating cells with a DNA damaging agent (e.g., 2 mM
 Hydroxyurea for 4 hours) or by exposing them to UV radiation.

Cell Lysis:

- After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a prechilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube.

• Protein Quantification:

 Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Western Blotting:

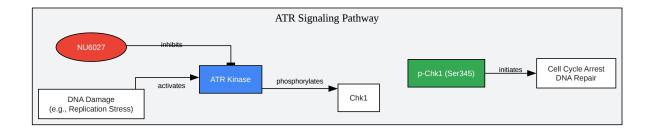
- Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345)
 overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing (Optional):
 - The membrane can be stripped and re-probed with an antibody against total Chk1 to normalize for protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-Chk1 signal to the total Chk1 signal.
 - Express the results as a percentage of the control (DNA damage alone) to determine the dose-dependent inhibition by NU6027.

Mandatory Visualizations

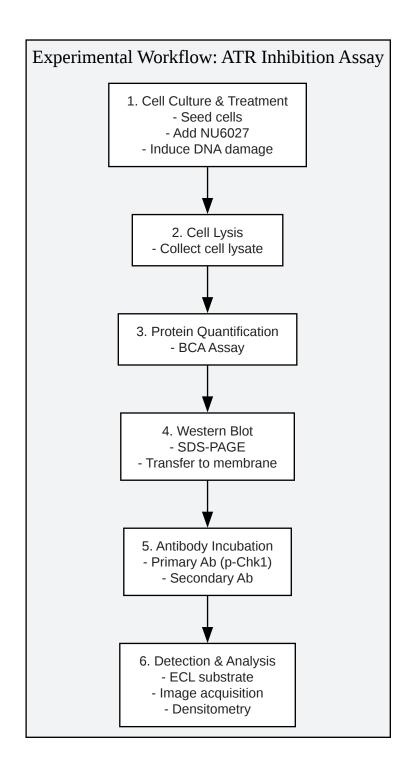




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Caption: NU6027 inhibits ATR kinase, preventing Chk1 phosphorylation.





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Caption: Workflow for measuring ATR inhibition via Western Blot.



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